molecular formula HO6PZn4 B1518484 Tetrazinc trioxide phosphite CAS No. 64539-51-1

Tetrazinc trioxide phosphite

Cat. No.: B1518484
CAS No.: 64539-51-1
M. Wt: 389.5 g/mol
InChI Key: DTTPQIOEDQOFNB-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Zinc Oxo-Phosphite Chemistry

Zinc oxo-phosphite chemistry is a specialized area within inorganic materials science that examines compounds built from zinc cations and phosphite (B83602) anions (HPO₃²⁻). Unlike their phosphate (B84403) counterparts, phosphites possess a non-acidic P-H bond, which introduces unique structural and reactive properties. This feature often leads to the formation of novel structures with interrupted frameworks, such as extra-large 24-ring channels. nih.gov

The core of this chemistry lies in the coordination of zinc ions with the oxygen atoms of the phosphite groups, a linkage often referred to as P-oxo-Zn coordination. nih.gov This interaction is the driving force for the self-assembly of these materials into various architectures, including discrete molecular clusters, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.gov The resulting structures are frequently hybrid organic-inorganic materials, where organic molecules are incorporated to act as templates or structure-directing agents, guiding the formation of specific network topologies. nih.gov

Overview of Complex Inorganic Framework Materials Featuring Zinc and Phosphorus Oxoanions

The combination of zinc and phosphorus oxoanions (such as phosphite and phosphate) gives rise to a vast family of complex inorganic framework materials. These materials are characterized by networks of corner-sharing ZnO₄ tetrahedra and phosphorus-based polyhedra (e.g., PO₄, HPO₃). ias.ac.inmdpi.com This family includes zincophosphates and zincophosphites, which have become a significant class of open-framework materials due to their immense structural diversity. researchgate.net

Key features of these framework materials include:

Structural Hierarchy: The formation of complex three-dimensional architectures often proceeds from simpler, lower-dimensional building units. Zero-dimensional monomers or one-dimensional chains can self-assemble into two-dimensional layers, which then connect to form robust 3D frameworks. researchgate.net

Porosity and Channels: Many of these frameworks are microporous, containing well-defined channels and cavities. researchgate.net The size and shape of these pores can be tuned by using different organic templates during synthesis, leading to materials with potential applications in molecular sieving, catalysis, and gas storage. nih.gov

Hybrid Nature: The incorporation of organic amines or other molecules as templates or linkers is a common strategy. These organic components reside within the channels or between the inorganic layers, balancing the charge of the anionic framework and directing its structure through hydrogen bonding and other non-covalent interactions. ias.ac.inacs.org This leads to the creation of hybrid materials, including a class of compounds known as metal-organic frameworks (MOFs), which bridge the gap between purely inorganic zeolites and organic polymers. nih.govresearchgate.net

Historical Perspectives on the Synthesis and Structural Characterization of Polyhedral Zinc Phosphite Systems

The synthesis and study of zinc phosphite systems have evolved considerably over time. Early methods for producing simpler compounds like tribasic zinc phosphite involved straightforward aqueous chemistry, such as reacting zinc oxide with phosphorous acid in a water-based slurry at elevated temperatures. google.com

The pursuit of more complex, porous materials led to the widespread adoption of hydrothermal and solvothermal synthesis techniques. nih.govresearchgate.net These methods involve heating the reactants in a sealed vessel (an autoclave) in the presence of a solvent and, crucially, an organic structure-directing agent (SDA) or template. nih.govresearchgate.net The choice of the organic amine, the solvent system, and reaction conditions like temperature and pH have been shown to be critical factors that direct the assembly of the zinc and phosphite building blocks into specific dimensionalities (chains, layers, or 3D frameworks). nih.govnih.gov For example, different amines can act as templates, be broken down into smaller molecules, or simply direct the structure while remaining intact. nih.gov

The structural characterization of these polyhedral systems has been heavily reliant on single-crystal X-ray diffraction. This powerful technique allows for the precise determination of atomic positions, revealing the intricate connectivity of the ZnO₄ and HPO₃ polyhedra and the arrangement of the organic templates within the framework. ias.ac.inacs.org Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, further aid in confirming the presence of specific functional groups, like the characteristic P-H bond in phosphites. nih.gov

Properties

CAS No.

64539-51-1

Molecular Formula

HO6PZn4

Molecular Weight

389.5 g/mol

IUPAC Name

tetrazinc;hydrogen phosphite;oxygen(2-)

InChI

InChI=1S/HO3P.3O.4Zn/c1-4(2)3;;;;;;;/h1H;;;;;;;/q4*-2;4*+2

InChI Key

DTTPQIOEDQOFNB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].OP([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Canonical SMILES

[O-2].[O-2].[O-2].OP([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Other CAS No.

64539-51-1

physical_description

DryPowde

Pictograms

Environmental Hazard

Origin of Product

United States

Crystallographic and Polyhedral Structural Elucidation of Tetrazinc Trioxide Phosphite and Its Congeners

Single-Crystal X-ray Diffraction Analysis of Coordination Environments and Extended Networks

In zinc phosphite (B83602) and related structures, zinc cations typically exhibit a preference for tetrahedral or octahedral coordination environments, forming ZnOₓ polyhedra. For instance, in many zinc phosphite frameworks, ZnO₄ tetrahedra are common building units. materialsproject.org These tetrahedra can share corners or edges with other ZnO₄ units or with the phosphite anions to construct extended networks.

A notable structural feature in some zinc oxide phosphite congeners is the presence of a µ₄-oxo-tetrazinc cluster, [Zn₄O]⁶⁺. In these structures, a central oxygen atom is tetrahedrally coordinated to four zinc atoms. acs.orgacs.org This core unit can then be linked by phosphite or other bridging ligands to form complex three-dimensional frameworks. For example, in the microporous zincophosphate/arsenate family M₃Zn₄O(XO₄)₃ (where X = P, As), four ZnO₄ tetrahedra share a common vertex, creating these OZn₄ centers. csulb.edu The Zn-O bond lengths within these tetrahedral cores are well-defined, typically falling within the range of 1.9 to 2.1 Å. acs.org

Table 1: Representative Zinc Coordination Environments in Zinc Phosphite Congeners

Compound Family/Example Zinc Coordination Geometry Interconnectivity Reference(s)
Zinc Phosphates (e.g., Zn₃(PO₄)₂) ZnO₄ Tetrahedra Corner and edge sharing with other ZnO₄ and PO₄ tetrahedra. materialsproject.org
Oxo-Zinc Clusters (e.g., [Zn₄O(RCOO)₆]) [Zn₄(µ₄-O)] core with ZnO₄ tetrahedra Bridged by carboxylate or phosphite ligands. acs.org
Hybrid Zinc Phosphites ZnO₃N Tetrahedra Alternating connection with HPO₃²⁻ units to form layers or 3D structures. rsc.orgnih.gov
Zinc Metaphosphate (β-Zn(PO₃)₂) ZnO₆ Octahedra Corner sharing with PO₄ tetrahedra and edge sharing with other ZnO₆ octahedra. materialsproject.org

The phosphite anion, HPO₃²⁻, typically adopts a pseudo-tetrahedral geometry with the hydrogen atom directly bonded to the phosphorus atom. This anion is a versatile linker in constructing extended frameworks. In many zinc phosphite structures, the HPO₃²⁻ anion acts as a bridging ligand, connecting multiple zinc centers. A common coordination mode is the µ₃-η¹:η¹:η¹ mode, where each of the three oxygen atoms of the phosphite anion binds to a different zinc atom. nih.gov

The P-O bond lengths in the phosphite anion are typically in the range of 1.50 to 1.54 Å. nih.govnih.gov The specific coordination mode of the phosphite anion, along with the geometry of the zinc polyhedra, dictates the formation of various structural motifs, such as 4-membered rings composed of alternating zinc and phosphorus centers (Zn-O-P-O). iyte.edu.tr These rings can then serve as secondary building units (SBUs) that link together to form ladders, layers, or three-dimensional networks.

The "trioxide" component in the hypothetical "Tetrazinc trioxide phosphite" suggests the presence of oxide ions (O²⁻) that are not part of the phosphite group. As seen in related structures, these oxide ions can play a crucial role in the framework's architecture. The µ₄-oxo core (OZn₄) is a prime example, where a central oxide ion links four zinc atoms. acs.orgcsulb.edu

A patented "zinc hydroxy phosphite complex" with the theoretical formula [2Zn(OH)₂·ZnHPO₃]·xZnO demonstrates the incorporation of both hydroxide (B78521) (OH⁻) and oxide (ZnO) components into a zinc phosphite structure. google.com Analysis of this material via X-ray diffraction revealed characteristic d-spacings, confirming a distinct crystalline phase where oxygen atoms exist in different chemical environments (phosphite, hydroxide, and oxide). google.com

Investigation of Polymorphism and Phase Transition Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in the realm of zinc phosphites, particularly in hybrid organic-inorganic systems. materialsproject.org Different polymorphs of a compound will have distinct crystal structures and, consequently, different physical properties. The formation of a particular polymorph can often be influenced by synthesis conditions such as temperature, solvent, and the nature of the organic template.

For example, studies on amine-templated zinc phosphites have shown that the same chemical composition can lead to different structural dimensionalities and network topologies under slightly varied synthetic parameters. In some cases, thermal treatment can induce a phase transition from one polymorphic form to another. materialsproject.org This highlights the delicate energy landscape of these crystalline materials and the subtle interplay of factors that govern their structural assembly. While no specific studies on the polymorphism of "this compound" are available, the behavior of its congeners suggests that such phenomena would be plausible.

Interplay Between Inorganic Framework Architecture and Organic Components in Hybrid Materials

In hybrid organic-inorganic zinc phosphites, organic molecules, often amines, play a significant role in directing the structure of the inorganic framework. rsc.orggoogle.comCurrent time information in Bangalore, IN. These organic components can act as templates, around which the inorganic zinc phosphite network assembles, or as ligands that directly coordinate to the zinc centers. acs.org

Topological Classification and Analysis of Extended Structures (e.g., Ring Systems, 1D Chains, 2D Layers, 3D Networks)

The extended structures of zinc phosphites and their congeners can be described and classified using topological analysis. This approach simplifies the complex atomic arrangement into a network of nodes (representing atoms or clusters) and linkers. The resulting topology can be described by a point symbol, which provides a concise representation of the network's connectivity.

Zinc phosphite frameworks exhibit a rich variety of topologies:

Ring Systems: The most fundamental building blocks are often 4-membered rings of alternating ZnO₄ and HPO₃ tetrahedra. iyte.edu.tr Larger rings, such as 8-, 12-, and even 16-membered rings, can also be formed, leading to porous structures. sci-hub.se

1D Chains: Simple corner-sharing of the 4-membered rings can lead to the formation of one-dimensional ladder-like chains. iyte.edu.tr

2D Layers: These chains can be further interconnected to form two-dimensional layers. A common topology observed in 2D zinc phosphites is the 4.8² network, which consists of 4- and 8-membered rings. nih.goviyte.edu.tr

3D Networks: The connection of layers, either directly or through pillars, results in three-dimensional frameworks. rsc.org These can range from dense structures to open-framework materials with channels and cavities. For example, some hybrid zinc phosphites exhibit a 3,4-connected 3,4T15 topology. nih.gov The microporous zincophosphate M₃Zn₄O(PO₄)₃ possesses a 3D network of 8-ring channels. csulb.edu

Table 2: Topological Features in Zinc Phosphite Congeners

Structural Feature Description Example Compound/Family Reference(s)
4-Membered Rings Alternating, corner-sharing ZnO₄ and HPO₃ tetrahedra. Amine-templated zinc phosphites iyte.edu.tr
1D Ladder Chains Linear assembly of 4-membered rings. [Zn(HPO₃)(C₄H₆N₂)] iyte.edu.tr
2D 4.8² Network Layers formed by the connection of 4- and 8-membered rings. [Zn₂(HPO₃)₂(C₁₀H₁₀N₂)₂]₂ iyte.edu.tr
3D Pillared Layer 2D layers connected by organic ligands. [Zn(1,2-bimb)₀.₅(HPO₃)]ₙ nih.gov
3D Open Framework Network with intersecting channels. Zn₂(H₂O)₄(HPO₃)₂·H₂O sci-hub.se

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Insights

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

The phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin quantum number of 1/2, is an excellent probe for ssNMR studies. ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is particularly effective in characterizing the local environment of the phosphite (B83602) groups in tetrazinc trioxide phosphite. The isotropic chemical shift (δ) in a ³¹P MAS NMR spectrum is highly sensitive to the nature of the phosphate (B84403) or phosphite group.

In inorganic phosphates, distinct ranges of isotropic ³¹P chemical shifts have been correlated with the type of phosphate group, such as (H₂PO₄)⁻, (HPO₄)²⁻, and (PO₄)³⁻. For phosphite (HPO₃)²⁻ groups, the chemical environment, including the nature of the coordinating metal ions and the P-H bond, will influence the chemical shift. The ³¹P chemical shift anisotropy (CSA), which provides information about the electronic symmetry around the phosphorus nucleus, can also be measured. In metal phosphites, the CSA values for phosphonate (B1237965) groups have been observed to be significantly larger than those for hydrogen phosphate groups. It is anticipated that the ³¹P MAS NMR spectrum of this compound would exhibit resonances corresponding to the distinct crystallographic sites of the phosphite anions, with their chemical shifts providing insight into the coordination with the zinc and oxide ions.

Phosphorus GroupTypical Isotropic Chemical Shift Range (ppm)Reference
(H₂PO₄)⁻~ -10
(HPO₄)²⁻~ -20
(PO₄)³⁻~ -30
Phosphonate Groups-

Directly probing the zinc centers in zinc-containing materials via ssNMR is challenging due to the unfavorable properties of the only NMR-active zinc isotope, ⁶⁷Zn. This nucleus has a low natural abundance (4.10%), a low gyromagnetic ratio, and a large quadrupole moment, which often results in very broad signals that are difficult to detect. However, with the advent of ultrahigh magnetic fields (e.g., 21.1 T), it has become feasible to acquire natural abundance ⁶⁷Zn ssNMR spectra for materials like microporous zinc phosphites and phosphates.

The ⁶⁷Zn NMR spectra are primarily influenced by the second-order quadrupolar interaction, and the resulting lineshapes are highly sensitive to the local geometry around the zinc nucleus. By analyzing these spectra, it is possible to extract NMR tensor parameters that relate to the coordination number and symmetry of the zinc sites. For instance, distinct spectral signatures would be expected for tetrahedrally and octahedrally coordinated zinc ions. Quantum chemical calculations can further aid in the interpretation of experimental ⁶⁷Zn NMR data by predicting NMR parameters for different structural models. A ⁶⁷Zn ssNMR study of this compound would be invaluable for directly characterizing the different zinc coordination environments within its structure.

PropertyValueReference
Spin5/2
Natural Abundance4.10%
Chemical Shift Range~2700 ppm
Linewidth Parameter72 fm⁴

Vibrational Spectroscopy (Infrared and Raman) for Identification of Functional Groups and Bonding States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding states within a material. For this compound, these techniques can confirm the presence of phosphite (HPO₃)²⁻ ions and characterize the Zn-O bonds.

The vibrational modes of the phosphite ion are well-characterized. The (HPO₃)²⁻ anion, which has C₃ᵥ symmetry, exhibits characteristic stretching and bending vibrations. The P-H stretching vibration is typically observed in a distinct region of the spectrum. The symmetric and asymmetric stretching and bending modes of the PO₃ group will also be present. In a solid-state material like this compound, the local crystal environment and coordination to zinc ions can cause shifts in the vibrational frequencies and splitting of degenerate modes.

Infrared and Raman spectroscopy are complementary techniques. Some vibrational modes may be active in only one of the two, or be stronger in one versus the other, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration. A combined IR and Raman study of this compound would provide a comprehensive vibrational fingerprint of the compound, allowing for the identification of the phosphite functional groups and providing insights into the nature of the zinc-oxygen bonding.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
P-H Stretch2300 - 2450
PO₃ Asymmetric Stretch~1100
PO₃ Symmetric Stretch~980
PO₃ Bending Modes450 - 600
Zn-O Stretching300 - 500

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local electronic and geometric structure around a specific absorbing atom. For this compound, performing XAS at the Zn K-edge can yield valuable insights into the oxidation state, coordination geometry, and bond lengths of the zinc atoms.

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region is sensitive to the oxidation state and coordination environment of the absorbing atom. For instance, the energy position and the features of the absorption edge in Zn K-edge XANES spectra can differentiate between tetrahedral and octahedral coordination of zinc. Octahedrally coordinated zinc species generally exhibit a single peak at the K-edge, while tetrahedrally coordinated species often show two distinct absorption features.

The EXAFS region, at energies above the absorption edge, contains information about the local geometric structure, including the identity and number of neighboring atoms and their distances from the absorbing atom. Analysis of the EXAFS spectrum of this compound could precisely determine the Zn-O bond lengths and coordination numbers for the different zinc sites within the crystal structure.

Zinc CoordinationZn K-edge Energy Range on SiO₂(am) (eV)XANES K-edge FeatureReference
Tetrahedral9662.3Two absorbance features
Octahedral9663.4Single K-edge peak

Electron Microscopy and Diffraction Techniques for Microstructural Analysis and Crystal Orientation

Electron microscopy techniques are indispensable for visualizing the microstructure of materials at high resolution. For this compound, Transmission Electron Microscopy (TEM) can be employed to study the morphology, particle size, and crystallinity of the material. High-resolution TEM (HRTEM) can even provide images of the crystal lattice planes.

In conjunction with TEM, Selected Area Electron Diffraction (SAED) is used to determine the crystallographic structure and orientation of the sample. A crystalline material will produce a characteristic diffraction pattern of sharp spots when illuminated by the electron beam. The geometry of this pattern is directly related to the crystal lattice parameters. For a single crystal, the SAED pattern consists of a regular array of spots, while a polycrystalline material will produce a pattern of concentric rings. Analysis of SAED patterns from different regions of a this compound sample can provide information on its crystallinity, crystal system, and the presence of any preferred orientation of the crystallites.

Theoretical and Computational Chemistry of Tetrazinc Trioxide Phosphite Systems

The Untapped Potential of Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic structure and thermodynamic stability of materials. However, specific DFT studies on tetrazinc trioxide phosphite (B83602) are not currently available in the scientific literature.

The Uncharted Electronic Landscape: Band Structures and Density of States

Predictions of electronic band structures and the density of states (DOS) are crucial for understanding a material's conductivity and optical properties. For tetrazinc trioxide phosphite, such calculations would elucidate whether it behaves as an insulator, semiconductor, or conductor. This information is foundational for identifying its potential use in electronic devices. Without dedicated research, these fundamental electronic properties remain unknown.

Awaiting Correlation: Electric Field Gradient (EFG) Tensors and NMR Parameters

The computation of Electric Field Gradient (EFG) tensors is instrumental in correlating theoretical calculations with experimental Nuclear Magnetic Resonance (NMR) data. This correlation provides a deeper understanding of the local atomic environments within a compound. To date, no studies have been published that report on the calculated EFG tensors for this compound, precluding any such correlation with potential experimental NMR findings.

The Unseen Dance: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the structural dynamics and interfacial interactions of a compound over time. Such simulations for this compound would be invaluable for understanding its behavior in different environments, its interaction with other molecules, and its stability under varying conditions. This area of its computational study is also presently uncharted.

The Unwritten Recipes: Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is essential for unraveling the intricate mechanisms of a compound's synthesis and transformation. By modeling the reaction pathways, chemists can optimize synthesis conditions and predict potential byproducts. For this compound, the specific reaction mechanisms governing its formation and potential transformations have not been elucidated through quantum chemical modeling in any available literature.

The Unmapped Bonds: Topological Analysis of Electron Density

The topological analysis of electron density, often performed using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical bonds and their nature. This analysis would reveal the precise characteristics of the zinc-oxygen and phosphorus-oxygen bonds within this compound, offering insights into their covalent and ionic character. This level of detailed bonding analysis for the compound is not yet present in the scientific domain.

Architectural Design Principles and Self Assembly Mechanisms in Zinc Oxo Phosphite Systems

Identification and Assembly of Primary, Secondary, and Tertiary Building Units

The construction of zinc oxo-phosphite frameworks is a hierarchical process that begins with the formation of simple building blocks that subsequently assemble into more complex structures. This process can be understood by identifying primary, secondary, and even tertiary building units.

Primary Building Units (PBUs) are the most fundamental components, consisting of metal coordination polyhedra. In zinc oxo-phosphite systems, these are typically ZnO₄ or ZnO₃N tetrahedra and HPO₃ pseudo-pyramidal or pseudo-tetrahedral units. nih.govnih.gov These PBUs represent the initial coordination of the zinc metal centers with oxygen atoms from the phosphite (B83602) groups and, in some cases, nitrogen atoms from organic ligands. nih.govnih.gov

Secondary Building Units (SBUs) are formed through the connection of these primary units. A common motif involves the vertex-sharing of ZnO₃N and HPO₃ tetrahedra to form 4-rings. nih.gov These rings can then link together to create larger, more complex arrangements such as one-dimensional ladder-like chains or two-dimensional networks. nih.govnih.gov Another prevalent SBU is the 4.8² network, which consists of interconnected 4-rings and 8-rings. nih.gov

Tertiary Building Units (TBUs) represent a higher level of structural organization, where SBUs are further assembled into more elaborate superstructures. A notable example is the formation of a "triple-fused 4-ring," where three 4-rings share edges. nih.gov These TBUs can then connect to form even larger structures, such as 12-rings, leading to the generation of novel two-dimensional inorganic sheets. nih.gov The assembly of these sheets, often pillared by organic ligands, results in the final three-dimensional framework. nih.gov

Table 1: Hierarchical Building Units in Zinc Oxo-Phosphite Systems
Hierarchical LevelDescriptionExamples
Primary (PBU)Fundamental coordination polyhedra of the metal and non-metal components.ZnO₄ tetrahedra, ZnO₃N tetrahedra, HPO₃ pseudo-pyramids nih.govnih.gov
Secondary (SBU)Arrangements formed by the connection of PBUs.4-rings, 8-rings, 1D ladder chains, 4.8² 2D networks nih.govnih.gov
Tertiary (TBU)Complex motifs formed from the assembly of SBUs.Triple-fused 4-rings, 12-rings, 2D inorganic sheets nih.gov

Directed Assembly through Non-Covalent Interactions

Host-Guest Chemistry: The synthesis of open-framework zinc phosphites often employs organic molecules that act as templates or structure-directing agents (SDAs). This process is a classic example of host-guest chemistry, where the developing inorganic framework (the host) assembles around the organic SDA (the guest). nih.gov The guest molecule is entrapped within the pores or channels of the host framework. The size, shape, and charge of the guest molecule influence the architecture of the host. The interactions between the host and guest are often dominated by hydrogen bonds and van der Waals forces. nih.gov By choosing specific organic guest molecules, it is possible to direct the formation of frameworks with desired pore sizes and topologies. After crystallization, these guest molecules can often be removed, leaving behind a porous, open-framework material.

Strategies for Constructing Open-Framework Materials with Tunable Structural Features

The creation of porous, open-framework zinc oxo-phosphite materials with tailored properties is a primary goal in their synthesis. The key strategy revolves around the use of organic molecules as templates or structure-directing agents (SDAs) during crystallization.

These organic molecules, typically amines, prevent the formation of dense, non-porous phases by occupying space within the developing inorganic framework. mdpi.com The choice of the SDA is critical as its size, shape, and functional groups dictate the architecture of the resulting material. For example, different organic amines can act as template sources, protonated templates that balance charge, or simply as structure-directing agents that influence the connectivity of the inorganic units without being incorporated into the final structure. mdpi.com

The functionalization of these templates provides another layer of control. Using ligands with specific functionalities, such as basic amine groups, can imbue the final material with desired properties, like selective CO₂ capture. researchgate.netmdpi.com By systematically varying the organic template, researchers can tune the structural features of the resulting framework, creating materials with different channel sizes and dimensionalities, from 1D chains to complex 3D intersecting channel systems. mdpi.com

Table 2: Role of Organic Amines in Directing Zinc Phosphite Structures
Organic Amine/TemplateRole in SynthesisResulting Structural Feature
1,2-propanediamineProtonated template, forms hydrogen bonds with the inorganic skeleton. mdpi.comStabilizes a 1D chain structure. mdpi.com
BenzylamineStructure-directing agent. mdpi.comFacilitates the formation of a 3D open-framework with a seven-ring channel. mdpi.com
2,2'-bipyridineStructure-directing agent. mdpi.comLeads to a 3D framework with intersecting 6-, 8-, and 10-ring channels. mdpi.com
Propylene diamineEquilibrium cation forming a 3D hydrogen-bond network. nih.govCreates a dense hydrogen bond grid within a 1D ladder-like chain structure. nih.gov

Crystallization Pathways and the Role of Kinetic versus Thermodynamic Control in Structural Formation

The final structure of a crystalline material is not always the most thermodynamically stable one. The outcome of a crystallization reaction can be governed by either kinetic or thermodynamic factors, leading to different polymorphs or structures. umich.edunih.gov

Kinetic Control prevails under conditions such as lower temperatures and shorter reaction times. nih.gov Under these conditions, the product that forms the fastest is the major product, even if it is less stable. This occurs because the system has enough energy to overcome the activation energy barrier for the faster reaction, but not enough for the reverse reaction to occur or for the system to reach a state of thermodynamic equilibrium. researchgate.net Kinetically controlled crystallization pathways may initially form amorphous phases or metastable crystalline structures. researchgate.net

Thermodynamic Control is favored at higher temperatures and longer reaction times, where the system has sufficient energy to overcome the activation barriers of both forward and reverse reactions. nih.gov This allows the system to reach equilibrium, and the most thermodynamically stable product will be the predominant one. researchgate.net A less stable, kinetically formed product might redissolve and recrystallize into the more stable thermodynamic form over time. nih.gov

In the context of zinc oxo-phosphite synthesis, it is plausible that different reaction conditions could favor different structural outcomes. For instance, a simple, rapidly formed 1D chain structure might be the kinetic product, while a more complex and stable 3D open-framework structure could be the thermodynamic product. Calculations have shown that different arrangements of the same building blocks, such as a linear ladder versus a stair-step pattern, can have different stabilities, suggesting that one is thermodynamically preferred over the other. nih.gov By carefully controlling reaction parameters like temperature, concentration, and time, chemists can navigate the energy landscape of crystallization to selectively target either the kinetic or the thermodynamic product, thereby controlling the final architecture of the material. umich.edu

Advanced Functional Exploration Through Structural Engineering and Mechanistic Studies

Catalytic Reaction Mechanisms and Active Site Elucidation in Zinc Phosphite-Based Catalysts (e.g., Knoevenagel Condensation)

Zinc-based catalysts, including those derived from zinc phosphite (B83602) frameworks, have demonstrated significant potential in organic synthesis, such as the Knoevenagel condensation—a crucial carbon-carbon bond-forming reaction. The mechanism is generally understood to involve a bifunctional acid-base catalysis pathway.

The active sites in these catalysts are typically coordinatively unsaturated zinc centers (Lewis acid sites) and basic sites on the organic ligands or the phosphite framework itself. The proposed mechanism proceeds as follows:

The Lewis acidic zinc sites activate the carbonyl group of an aldehyde or ketone, increasing its electrophilicity.

A basic site on the catalyst framework deprotonates the active methylene (B1212753) compound (e.g., malononitrile), generating a carbanion.

The generated carbanion then attacks the activated carbonyl carbon, forming an intermediate.

This intermediate subsequently undergoes dehydration, facilitated by the catalyst, to yield the final α,β-unsaturated product and regenerate the catalyst. researchgate.netscispace.com

Studies on various zinc-based metal-organic frameworks (MOFs) have shown that the catalyst's structure, ligand geometry, and morphology significantly influence its catalytic efficiency. For instance, catalysts with higher porosity and more accessible active sites tend to exhibit higher conversion rates. nih.gov

CatalystReaction Time (hours)Benzaldehyde (B42025) Conversion Rate (%)Selectivity (%)Reference
1Zn (nanosphere)486100 nih.gov
2Zn (micro-stick)487100 nih.gov
3Zn (hollowsphere)490100 nih.gov

Table 1: Catalytic performance of different zinc-based MOFs in the Knoevenagel condensation of benzaldehyde and malononitrile.

Charge Separation and Transfer Mechanisms in Derived Heterostructures (e.g., ZnO/ZnS from Zinc Phosphite Templates)

Inorganic-organic hybrid zinc phosphites can serve as effective templates for synthesizing heterostructures like ZnO/ZnS, which are highly valuable in photocatalysis. rsc.orgnih.gov The process often involves a sulfuration or etching treatment of the zinc phosphite precursor, converting it into a composite material containing both zinc oxide and zinc sulfide (B99878) phases. nih.gov

The enhanced photocatalytic activity of these ZnO/ZnS heterostructures is primarily attributed to efficient charge separation and transfer at the interface between the two semiconductor materials. nih.govresearchgate.net

Band Alignment: ZnO and ZnS have different conduction band (CB) and valence band (VB) energy levels. Typically, the CB of ZnS is at a higher energy level (more negative potential) than that of ZnO, while its VB is also at a higher level. nih.gov

Charge Carrier Migration: Upon photoexcitation, electrons (e⁻) and holes (h⁺) are generated in both materials. The electrons in the CB of ZnS tend to migrate to the lower-lying CB of ZnO. Simultaneously, holes in the VB of ZnO can transfer to the VB of ZnS.

Reduced Recombination: This spatial separation of charge carriers—electrons accumulating in ZnO and holes in ZnS—significantly reduces the probability of their recombination. nih.govresearchgate.net This prolonged lifetime of charge carriers enhances their ability to participate in redox reactions on the catalyst surface, leading to improved photocatalytic efficiency for applications like hydrogen production. rsc.orgnih.gov

MaterialConduction Band (ECB)Valence Band (EVB)Band Gap (Eg)Reference
ZnO-0.34 eV+2.92 eV3.26 eV nih.gov
ZnS-1.10 eV+2.62 eV3.72 eV nih.gov

Table 2: Estimated band edge positions for ZnO and ZnS, illustrating the alignment that drives charge separation in the heterostructure.

Investigation of Electronic Band Structure Tuning for Specific Electronic Transitions (e.g., in quantum dots derived from related phosphides)

While research on quantum dots (QDs) derived directly from tetrazinc trioxide phosphite is limited, extensive studies on related phosphide (B1233454) materials, such as Indium Phosphide (InP), provide a clear framework for understanding how electronic band structures can be tuned. This tuning is critical for controlling the optical and electronic properties of nanomaterials for applications in displays and bio-imaging.

The electronic properties of core/shell QDs can be engineered by modifying several factors:

Core Size: Due to the quantum confinement effect, smaller QD cores result in a larger energy gap between the valence and conduction bands, leading to higher energy (bluer) light emission. frontiersin.org

Shell Composition: The choice of shell material (e.g., ZnS, ZnSe, CdS) creates different band alignments relative to the core. A type-I alignment confines both the electron and hole within the core, whereas a type-II alignment spatially separates them between the core and shell. frontiersin.orgacs.org This alignment dictates the emission energy and radiative lifetime.

Shell Thickness: Increasing the shell thickness can also modify the degree of quantum confinement and passivate surface defects, which can trap charge carriers. frontiersin.orgacs.org In type-II systems, a thicker shell can further tune the emission wavelength into the near-infrared range. frontiersin.org

For instance, in InP/ZnS (type-I) QDs, the emission color is primarily tuned by the core size. In contrast, for InP/CdS (type-II) QDs, the emission is strongly dependent on the shell thickness. frontiersin.org This ability to engineer the band structure allows for the precise design of QDs with specific electronic transitions for targeted applications.

Mechanisms of Ion Exchange and Sorption within Microporous and Mesoporous Zinc Phosphite Frameworks

Porous frameworks based on zinc phosphite exhibit potential for applications in gas sorption and ion exchange due to their defined pore structures and tunable surface chemistry. The mechanisms governing these processes are multifaceted.

Sorption: The adsorption of molecules, particularly gases like H₂, CO₂, and O₂, within these frameworks is driven by several interactions:

Physisorption: Van der Waals forces between the gas molecules and the internal surface of the framework are the primary driver for physical adsorption. Materials with high surface areas and optimized pore sizes show enhanced gas uptake.

Chemisorption: The presence of open or vacant coordination sites on the metal centers (e.g., zinc ions) can lead to stronger, more specific binding of certain molecules. nih.gov

Functional Group Interaction: The incorporation of specific functional groups, such as imides or amines, within the organic linkers of the framework can create preferential binding sites for polar molecules like CO₂. nih.gov

Ion Exchange: The ability of these frameworks to exchange ions is crucial for water purification and resource recovery. The primary mechanisms include:

Electrostatic Attraction: Charged functional groups within the framework can attract and bind counter-ions from a solution.

Coordination Bonding: Metal ions in solution can displace solvent molecules or weakly bound ions coordinated to the framework's active sites.

Pore Size Sieving: The microporous or mesoporous structure of the material can selectively allow ions of a certain size to enter the framework while excluding larger ones, contributing to the selectivity of the ion exchange process. nih.gov

Studies on related phosphoric acid-modified composites have demonstrated that functional groups like phosphate (B84403) and amine provide numerous active binding sites, facilitating heavy metal removal from wastewater through a combination of surface complexation, electrostatic attraction, and ion exchange. acs.org

Future Research Trajectories and Interdisciplinary Outlook for Tetrazinc Trioxide Phosphite

Exploration of Novel Zinc Oxo-Phosphite Architectures with Enhanced Structural Complexity

The synthesis of new zinc phosphites is a dynamic area of research, with a continuous emergence of novel structures. The structural diversity of zinc phosphites is notable, with researchers successfully creating tubular and ladder-like configurations. A key focus of future research will be the deliberate design and synthesis of zinc oxo-phosphite architectures with unprecedented structural complexity. This involves moving beyond simple crystal structures to create hierarchical and open-framework materials. Researchers are exploring the use of various organic templates and structure-directing agents to guide the assembly of zinc and phosphite (B83602) precursors into intricate three-dimensional networks. The incorporation of different metal ions alongside zinc can also lead to new frameworks with unique coordination environments.

One promising direction is the creation of porous zinc oxo-phosphite frameworks with tailored pore sizes and functionalities. Such materials could have significant applications in gas storage, separation, and catalysis. The introduction of chirality into the crystal structure is another exciting avenue, potentially leading to materials with applications in enantioselective separations and nonlinear optics. The table below summarizes some of the structural motifs that have been achieved in zinc phosphite chemistry, providing a foundation for the pursuit of more complex designs.

Structural MotifDescriptionPotential Applications
Layered Structures Two-dimensional sheets of zinc and phosphite units, often pillared by organic ligands.Intercalation chemistry, sensors.
Ladder-like Chains One-dimensional chains formed by the connection of smaller ring units.Low-dimensional magnetism, conductive materials.
Tubular Structures Hollow, one-dimensional tubes, which are a rare motif in metal phosphite systems.Nanoreactors, drug delivery.
3D Open-Frameworks Three-dimensional networks with interconnected channels and cavities.Gas storage, catalysis, ion exchange.

Integration with Other Advanced Material Systems for Multi-Functional Hybrid Materials

The integration of tetrazinc trioxide phosphite and its derivatives with other advanced material systems is a key strategy for developing multi-functional hybrid materials with synergistic properties. By combining the unique characteristics of zinc oxo-phosphites with polymers, metal-organic frameworks (MOFs), or nanoparticles, researchers can create composites with enhanced performance for specific applications.

For instance, incorporating luminescent organic molecules into a zinc phosphite framework can lead to hybrid materials with interesting photophysical properties. These materials could find use in solid-state lighting, sensors, and optical devices. Similarly, the combination of the porous nature of zinc phosphites with the catalytic activity of metal nanoparticles could result in highly efficient and recyclable catalysts. The development of hybrid materials also extends to protective coatings, where zinc phosphite nanocrystals can be dispersed within a polymer matrix to enhance corrosion resistance. The table below presents some examples of hybrid material systems incorporating zinc phosphites.

Hybrid System ComponentFunctionalityPotential Application
Organic Dyes Luminescence, photochromismOptical sensors, light-emitting devices.
Metal Nanoparticles Catalysis, plasmonicsHeterogeneous catalysis, enhanced spectroscopy.
Polymers Mechanical stability, processabilityCorrosion-resistant coatings, membranes.
Metal-Organic Frameworks (MOFs) High porosity, selective adsorptionGas separation, drug delivery.

Development of Computational Design Methodologies for Predictive Synthesis of Targeted Architectures and Functions

Computational modeling is becoming an indispensable tool in the rational design of new materials. For zinc oxo-phosphites, the development of robust computational design methodologies will enable the predictive synthesis of targeted architectures and functionalities. Techniques such as Density Functional Theory (DFT) can be employed to investigate the stability of different crystal structures and to predict the electronic and optical properties of hypothetical materials.

By modeling the interactions between zinc phosphite precursors and various organic templates, researchers can gain insights into the self-assembly process and identify promising candidates for successful synthesis. This computational-experimental feedback loop can significantly accelerate the discovery of new materials with desired properties, reducing the need for time-consuming and often serendipitous experimental screening. Furthermore, computational methods can be used to simulate the performance of zinc oxo-phosphite materials in specific applications, such as their binding affinity for gas molecules or their charge transport characteristics, providing valuable guidance for material optimization. The use of topological modeling can also aid in characterizing and predicting the structural intricacies of zinc-based frameworks.

Advancements in In Situ Characterization Techniques to Elucidate Formation Mechanisms

A deeper understanding of the formation mechanisms of this compound and related materials is crucial for controlling their synthesis and tailoring their properties. Advancements in in situ characterization techniques are providing unprecedented insights into the crystallization process. Techniques such as in situ X-ray diffraction and spectroscopy allow researchers to monitor the evolution of crystalline phases and the chemical environment in real-time during the synthesis.

These studies can reveal the role of various synthesis parameters, such as temperature, pH, and the presence of additives, on the nucleation and growth of zinc oxo-phosphite crystals. For example, understanding the formation of intermediate species, like zinc hydroxide (B78521) or zinc oxide interlayers, can be key to controlling the final product. This knowledge is essential for developing rational synthesis strategies that can yield materials with desired crystal structures, morphologies, and defect densities. The insights gained from in situ studies will be instrumental in moving from laboratory-scale synthesis to the reproducible, large-scale production of high-quality zinc oxo-phosphite materials.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Tetrazinc trioxide phosphite in laboratory settings?

  • Methodological Answer : Characterization should combine titration (for purity assessment), UV-Vis spectroscopy (for identifying absorbance peaks related to phosphite ligands), and 31P NMR spectroscopy to track phosphorus-containing intermediates or degradation products . For example, 31P NMR has been used to monitor phosphite intermediates in coupling reactions, providing real-time data on reaction progress .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

  • Methodological Answer : Use a randomized block design with controlled variables (e.g., temperature, humidity, pH). Include replicates (e.g., 6 replicates per treatment) and measure degradation products like phosphorus oxides or zinc residues via HPLC or ICP-MS. Stability tests should align with protocols for phosphite derivatives, which recommend avoiding strong oxidizers and monitoring decomposition under accelerated aging .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow engineering controls (e.g., closed-system handling, local exhaust ventilation) and personal protective equipment (PPE) such as impervious gloves, safety goggles, and respiratory protection if aerosolization is possible. Hazardous decomposition products (e.g., phosphorus oxides) require fume hoods and emergency showers .

Advanced Research Questions

Q. How can contradictory data on the efficacy of phosphite compounds in different experimental systems be resolved?

  • Methodological Answer : Conflicting results may arise from phosphate interference, as higher phosphate concentrations reduce phosphite efficacy. To address this:

  • Use factorial designs to test interactions between phosphate and phosphite levels.
  • Employ split-plot designs (e.g., rootstocks as main plots, phosphite treatments as sub-plots) to isolate variables, as demonstrated in agricultural trials .
  • Statistically analyze data using mixed models to account for spatial/temporal variability .

Q. What methodologies are suitable for studying radical interactions of this compound in aqueous solutions?

  • Methodological Answer : Utilize pulse radiolysis or laser flash photolysis to generate and track phosphite radicals (PO3•−). Rate constants for radical reactions can be quantified using competitive kinetics with reference compounds (e.g., sulfate radicals). 31P NMR and EPR spectroscopy are critical for identifying radical intermediates .

Q. How can researchers extrapolate toxicological data for this compound when acute toxicity studies are lacking?

  • Methodological Answer : Apply read-across strategies using structurally similar organophosphates. Conduct limited literature searches on zinc-phosphite complexes and use computational models (e.g., QSAR) to predict toxicity endpoints. Supplement with in vitro assays (e.g., cytotoxicity in human cell lines) to validate predictions .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use isotopic labeling (e.g., 18O) to trace phosphite oxidation pathways in environmental systems.
  • Long-term Stability : Conduct accelerated aging studies under UV exposure to simulate real-world degradation.
  • Toxicological Profiling : Prioritize in vivo studies on chronic exposure, leveraging protocols from organophosphate toxicology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.